2-Ethylhexyl iodoacetate

Description

Contextualization within the Broader Class of Iodoacetate Esters

Iodoacetate esters are a class of organic compounds characterized by an ester functional group attached to an iodinated acetyl group. They are derivatives of iodoacetic acid and various alcohols. evitachem.com The general structure of an iodoacetate ester consists of an iodine atom bonded to the alpha-carbon of the ester's acyl group. This structural feature is key to their reactivity.

These esters are part of the larger family of haloacetates, which also includes fluoro-, chloro-, and bromoacetate (B1195939) esters. The reactivity of these compounds is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group from fluorine to iodine. youtube.commsu.edu This trend renders iodoacetate esters the most reactive among the haloacetate esters, as the carbon-iodine bond is the weakest. msu.edu

The reactivity of iodoacetate esters is primarily associated with the electrophilic nature of the carbon atom bonded to the iodine. This carbon is susceptible to nucleophilic attack, leading to the displacement of the iodide ion, which is an excellent leaving group. This inherent reactivity makes iodoacetate esters valuable alkylating agents in organic synthesis.

Examples of other iodoacetate esters include ethyl iodoacetate and N-succinimidyl iodoacetate, which are used in various chemical and biochemical applications. oc-praktikum.denih.gov

General Significance of Alkyl Iodoacetates as Synthetic Intermediates and Reagents

Alkyl iodoacetates serve as versatile building blocks and reagents in organic synthesis due to their ability to participate in a variety of chemical transformations. Their primary role is as alkylating agents, where they introduce an acetate (B1210297) ester moiety onto a nucleophilic substrate.

The high reactivity of the carbon-iodine bond allows for facile substitution reactions with a wide range of nucleophiles. youtube.com This property is exploited in the synthesis of more complex molecules. For instance, they are employed in the formation of carbon-carbon bonds, a fundamental process in organic chemistry.

Furthermore, alkyl iodoacetates are utilized in the synthesis of heterocyclic compounds. acs.org The iodoacetyl group can participate in intramolecular cyclization reactions, leading to the formation of various ring systems. These reactions are often mediated by radical initiators. acs.org

In the realm of biochemistry, iodoacetate derivatives are known to react with sulfhydryl groups of cysteine residues in proteins. nih.gov This specific reactivity has been instrumental in studying protein structure and function.

Unique Structural Considerations Introduced by the 2-Ethylhexyl Moiety

The 2-ethylhexyl group is a branched, eight-carbon alkyl chain derived from 2-ethylhexanol. evitachem.com Its presence in the 2-ethylhexyl iodoacetate molecule introduces specific steric and electronic properties that distinguish it from other alkyl iodoacetates.

The branched nature of the 2-ethylhexyl group imparts significant steric bulk. This steric hindrance can influence the rate and regioselectivity of reactions involving the ester. For example, in nucleophilic substitution reactions, the bulky 2-ethylhexyl group may sterically hinder the approach of the nucleophile to the electrophilic carbon center, potentially slowing down the reaction compared to less hindered iodoacetate esters like ethyl iodoacetate.

Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C10H19IO2 | 298.16 | Ester of iodoacetic acid and 2-ethylhexanol. evitachem.com |

| Iodoacetic Acid | C2H3IO2 | 185.95 | The parent carboxylic acid for iodoacetate esters. nih.gov |

| 2-Ethylhexanol | C8H18O | 130.23 | The alcohol precursor to the 2-ethylhexyl group. evitachem.comwikipedia.org |

| Ethyl Iodoacetate | C4H7IO2 | 214.00 | A less sterically hindered iodoacetate ester. oc-praktikum.decas.org |

| 2-Ethylhexyl Acetate | C10H20O2 | 172.26 | A non-iodinated analogue, used as a solvent. keytonenergy.comchemicalbook.comnih.gov |

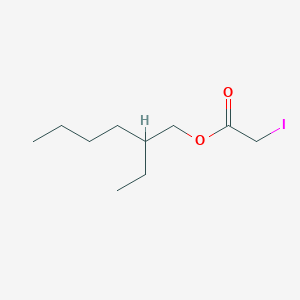

Structure

3D Structure

Properties

CAS No. |

5439-37-2 |

|---|---|

Molecular Formula |

C10H19IO2 |

Molecular Weight |

298.16 g/mol |

IUPAC Name |

2-ethylhexyl 2-iodoacetate |

InChI |

InChI=1S/C10H19IO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |

InChI Key |

JMLJFGVZNJBROE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylhexyl Iodoacetate

Direct Esterification Routes from 2-Ethylhexanol and Iodoacetic Acid or Derivatives

Direct esterification, a cornerstone of organic synthesis, presents a straightforward method for the production of 2-Ethylhexyl iodoacetate. This reaction typically involves the condensation of 2-ethylhexanol with iodoacetic acid, often facilitated by a catalyst to enhance reaction rates and yields. The general reaction is a reversible process where water is formed as a byproduct. To drive the reaction towards the product side, the removal of water is a common strategy.

The kinetics of esterification of 2-ethylhexanol with various carboxylic acids have been studied, providing insights applicable to its reaction with iodoacetic acid. For instance, the esterification of 2-ethylhexanol with acetic acid has been shown to follow a second-order reversible reaction model. dergipark.org.tr The use of an excess of the alcohol can significantly increase the conversion of the carboxylic acid. dergipark.org.tr

Catalytic Approaches in Ester Synthesis

A variety of catalysts can be employed to accelerate the esterification of 2-ethylhexanol. Both homogeneous and heterogeneous acid catalysts are effective. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.net However, these can lead to by-product formation and product coloration, especially at elevated temperatures. researchgate.net

The choice of catalyst can significantly impact the reaction conditions and outcomes. Below is a comparative table of potential catalytic systems for the synthesis of this compound based on related esterification reactions.

| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid, p-TSA | High temperature, water removal | Readily available, low cost | Corrosion, difficult to separate, side reactions researchgate.net |

| Heterogeneous Acid | Amberlyst 36 | 60-90°C | Easy separation, recyclable, improved selectivity dergipark.org.tr | Can be less active than homogeneous catalysts |

| Organometallic | TiO(acac)₂ | Neutral pH, high temperature | High chemoselectivity, water-tolerant nih.gov | Higher cost, potential for metal leaching |

| Enzymatic | Immobilized Lipase (B570770) | Mild temperatures (e.g., 40-70°C) | High selectivity, environmentally benign | Higher cost, can be inhibited by substrates/products |

Solvent-Free Reaction Systems

In line with green chemistry principles, solvent-free reaction systems are increasingly being explored for ester synthesis. These systems reduce waste and can lead to more efficient processes. The synthesis of various flavor esters has been successfully demonstrated under solvent-free conditions using immobilized lipases. Microwave irradiation is another technique that can facilitate solvent-free organic synthesis, often leading to shorter reaction times and higher yields. usu.ac.id The study of the esterification of oleic acid with 2-ethyl hexanol using microwave irradiation highlights the potential of this approach. usu.ac.id

Halogen Exchange Reactions for Iodoacetate Formation

An alternative and highly effective route to this compound is through a halogen exchange reaction, most notably the Finkelstein reaction. byjus.comadichemistry.comwikipedia.org This SN2 reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide. wikipedia.org This method is particularly advantageous for preparing alkyl iodides, which can be more challenging to synthesize directly. adichemistry.com

Iodination of Haloacetate Precursors

The synthesis of this compound via the Finkelstein reaction would start with a precursor such as 2-Ethylhexyl chloroacetate (B1199739) or 2-Ethylhexyl bromoacetate (B1195939). These precursors can be synthesized through the esterification of 2-ethylhexanol with chloroacetic acid or bromoacetic acid, respectively.

The classic Finkelstein reaction involves treating the alkyl chloride or bromide with a solution of sodium iodide in acetone. wikipedia.org The reaction's success is driven by the poor solubility of the resulting sodium chloride or sodium bromide in acetone, which precipitates out of solution and drives the equilibrium towards the formation of the alkyl iodide, in accordance with Le Châtelier's principle. adichemistry.comjk-sci.com

The reaction is known to work exceptionally well for α-carbonyl halides, making it an ideal method for the synthesis of this compound. wikipedia.org

Reaction Scheme:

CH₃(CH₂)₃CH(C₂H₅)CH₂OC(O)CH₂Cl + NaI (in acetone) → CH₃(CH₂)₃CH(C₂H₅)CH₂OC(O)CH₂I + NaCl(s)

or

CH₃(CH₂)₃CH(C₂H₅)CH₂OC(O)CH₂Br + NaI (in acetone) → CH₃(CH₂)₃CH(C₂H₅)CH₂OC(O)CH₂I + NaBr(s)

The reaction is typically carried out by heating the components, and the reaction time can range from a few minutes to several hours. iitk.ac.in Polar aprotic solvents like dimethylformamide (DMF) can also be used. wikipedia.orgiitk.ac.in

Chemo- and Stereoselective Synthesis Strategies

The structure of this compound contains a chiral center at the C2 position of the hexyl chain, meaning it exists as a pair of enantiomers (R and S). wikipedia.org Therefore, any synthesis starting from racemic 2-ethylhexanol will result in a racemic mixture of this compound.

The development of stereoselective syntheses of 2'-deoxynucleosides highlights the challenges and possibilities in achieving stereocontrol in complex molecules. mdpi.com If an optically pure enantiomer of this compound is required, the synthesis would need to start with an enantiomerically pure form of 2-ethylhexanol. The subsequent esterification or halogen exchange reactions are unlikely to affect the stereocenter on the alcohol moiety.

Chemoselectivity in the synthesis of this compound would be a consideration if other reactive functional groups were present in the molecule that could compete in the esterification or halogen exchange steps. The development of chemo- and regioselective synthetic methods, such as those for functionalized indoles and spiro[pyrrolidine-2,3'-oxindoles], demonstrates the advanced strategies available to control reaction outcomes in multifunctional compounds. mdpi.comnih.gov For instance, in a molecule with multiple hydroxyl groups, a chemoselective esterification would be necessary to selectively acylate the desired position. Similarly, in a molecule with different types of halides, a chemoselective Finkelstein reaction could potentially differentiate between them.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. nih.gov The goal is to develop more environmentally benign processes that are also economically viable.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Greener Catalysts: Replacing corrosive and hazardous homogeneous acid catalysts like sulfuric acid with solid acid catalysts or enzymes (lipases) reduces waste and improves safety. dergipark.org.trresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, or in more environmentally friendly solvents like water or ionic liquids, minimizes the generation of volatile organic compounds (VOCs). usu.ac.idumich.edunih.gov Microwave-assisted solvent-free synthesis is a particularly promising green technique. umich.edu

Atom Economy: The Finkelstein reaction is an example of a reaction with good atom economy, as the majority of the atoms from the reactants are incorporated into the desired product and a simple, easily separable salt.

Energy Efficiency: Utilizing methods like microwave irradiation can reduce reaction times and energy consumption compared to conventional heating. usu.ac.id

The use of ionic liquids as both solvent and catalyst in esterification reactions is an emerging green approach. researchgate.net These innovative fluids can be recycled, making the process more sustainable. organic-chemistry.org

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Utilizing high-yield reactions like the Finkelstein reaction; using recyclable catalysts. |

| Atom Economy | The Finkelstein reaction has high atom economy. Direct esterification can also be high if water is the only byproduct. |

| Less Hazardous Chemical Syntheses | Replacing hazardous acids with solid acids or enzymes; using non-toxic solvents or solvent-free systems. umich.edunih.gov |

| Designing Safer Chemicals | While the properties of the target molecule are fixed, the synthetic route can be designed to avoid hazardous intermediates. |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions, water, or recyclable ionic liquids instead of volatile organic solvents. nih.govumich.edu |

| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy input. usu.ac.id |

| Use of Renewable Feedstocks | 2-Ethylhexanol can potentially be derived from renewable sources. |

| Reduce Derivatives | Direct esterification is preferable to a two-step process involving protection/deprotection. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts; preferring heterogeneous catalysts for easy separation and reuse. dergipark.org.trresearchgate.netnih.gov |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be optimized for efficiency, selectivity, and environmental sustainability.

Biocatalytic Synthesis Routes (e.g., Lipase-Catalyzed Esterification)

Biocatalytic methods, particularly those employing enzymes like lipases, represent a promising green alternative to conventional chemical synthesis. mdpi.com Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of esters but can be used to drive the reverse reaction—esterification—in non-aqueous environments. rsc.orgnih.gov The synthesis of this compound via this route would involve the direct esterification of iodoacetic acid with 2-ethylhexanol, catalyzed by a lipase.

Lipase-catalyzed reactions offer several advantages:

Mild Reaction Conditions: Enzymes operate under gentle temperature and pressure conditions, reducing the energy consumption associated with traditional synthesis. sigmaaldrich.comrsc.org

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification processes. nih.govacs.org This is particularly advantageous in preventing unwanted reactions involving the iodine substituent.

Reduced Environmental Impact: These methods avoid the use of harsh and often corrosive acid or base catalysts, which are common in conventional esterification and lead to significant waste streams. mdpi.com

While specific research on the lipase-catalyzed synthesis of this compound is not extensively documented, studies on analogous esters, such as 2-ethylhexyl palmitate and 2-ethylhexyl oleate (B1233923), provide valuable insights into potential reaction parameters. mtroyal.canih.gov Candida antarctica lipase B (CALB), often immobilized on a support like macroporous acrylic resin, is one of the most widely used and effective biocatalysts for ester synthesis due to its high stability and activity. researchgate.netnih.gov

Research on the synthesis of other 2-ethylhexyl esters has demonstrated high conversion rates under optimized conditions. For instance, the synthesis of 2-ethylhexyl palmitate using an immobilized lipase achieved a 97% conversion at 55°C in a solvent-free system. mtroyal.ca Similarly, the continuous flow synthesis of 2-ethylhexyl oleate using immobilized CALB at 50°C yielded high productivity and excellent biocatalyst stability. nih.gov These findings suggest that a similar solvent-free, lipase-catalyzed approach could be highly effective for producing this compound.

| Parameter | Studied Condition for 2-Ethylhexyl Oleate Synthesis nih.gov | Studied Condition for 2-Ethylhexyl Palmitate Synthesis mtroyal.ca | Potential Condition for this compound |

| Enzyme | Candida antarctica lipase B (immobilized) | Thermomyces lanuginosus lipase (immobilized) | Candida antarctica lipase B (immobilized) |

| Reactants | Oleic Acid, 2-Ethylhexanol | Palmitic Acid, 2-Ethylhexanol | Iodoacetic Acid, 2-Ethylhexanol |

| System | Solvent-free, continuous packed-bed bioreactor | Solvent-free, batch reactor | Solvent-free, batch or continuous reactor |

| Temperature | 50°C | 55°C (with energy-saving step-down to 45°C) | 30-60°C |

| Substrate Ratio | Equimolar (1:1) | Not specified | Equimolar (1:1) |

| Outcome | High productivity and biocatalyst stability | 97% conversion | High conversion and purity |

This table presents data from analogous reactions to extrapolate potential conditions for the synthesis of this compound.

The choice of solvent, or lack thereof, is a critical parameter. Solvent-free systems are preferred as they align with green chemistry principles by reducing waste. nih.gov The kinetics of lipase-catalyzed reactions follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms a complex with each substrate sequentially. nih.govnih.gov The reusability of the immobilized enzyme is another key factor for industrial viability, with studies showing that washing the biocatalyst with solvents like ethanol (B145695) or water can allow for its reuse over multiple cycles. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Ethylhexyl Iodoacetate

Electrophilic Alkylation Mechanisms

The electrophilic nature of the carbon-iodine bond in 2-ethylhexyl iodoacetate suggests its capability to act as an alkylating agent. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles at the adjacent carbon atom.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The reactivity of this compound in nucleophilic substitution reactions is anticipated to proceed via either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions. The primary nature of the carbon bearing the iodine atom would typically favor an SN2 pathway, which involves a concerted, bimolecular reaction where the nucleophile attacks as the leaving group departs. nih.govresearchgate.netchemeo.com This pathway is sensitive to steric hindrance, and while the 2-ethylhexyl group is branched, the reaction center itself is a primary carbon. researchgate.net

An SN1 mechanism, proceeding through a carbocation intermediate, is generally less likely for primary alkyl halides due to the instability of the corresponding primary carbocation. researchgate.netnih.govnist.gov However, under conditions that favor carbocation formation, such as the use of a polar protic solvent and a non-basic, weakly nucleophilic partner, an SN1 pathway cannot be entirely ruled out. nih.gov

Reactivity Towards Oxygen, Nitrogen, Sulfur, and Carbon-Based Nucleophiles

Based on general principles, this compound is expected to react with a variety of nucleophiles.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alcohols and carboxylates, would lead to the formation of ethers and esters, respectively. These reactions are fundamental in organic synthesis.

Nitrogen Nucleophiles: Nitrogen-containing nucleophiles like amines are expected to react readily with this compound to form substituted ammonium (B1175870) salts or, under appropriate conditions, neutral amine products.

Sulfur Nucleophiles: Sulfur-based nucleophiles, particularly thiols and thiolates, are known for their high nucleophilicity and would likely react efficiently with this compound to form thioethers.

Carbon Nucleophiles: Carbon-based nucleophiles, such as enolates and organometallic reagents, would facilitate the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Radical Generation and Propagation

The carbon-iodine bond in iodoalkanes is relatively weak and can be cleaved homolytically to generate alkyl radicals.

Role as a Radical Precursor in Organic Transformations

This compound could potentially serve as a precursor for the 2-ethylhexyl radical under photolytic or radical-initiating conditions. These radicals could then participate in various organic transformations, such as addition to alkenes or aromatic systems. However, specific studies detailing the efficiency and conditions for radical generation from this compound are not available.

Electron Transfer Processes

Electron transfer processes involving alkyl halides can lead to the formation of radical anions, which subsequently decompose to a radical and a halide anion. It is conceivable that this compound could undergo single-electron transfer (SET) from a suitable donor, initiating radical-based reaction cascades.

Applications in Contemporary Organic Synthesis Research

Utilization as a C1 Synthon for Functionalization

As an α-iodo ester, 2-Ethylhexyl iodoacetate is an archetypal C1 electrophilic synthon. The carbon atom bearing the iodine is susceptible to nucleophilic attack, allowing for the introduction of the 2-ethylhexyloxycarbonylmethyl group onto a variety of substrates. The C-I bond is readily cleaved in substitution reactions. wikipedia.org For example, reaction with nucleophiles like azides or ammonia (B1221849) can introduce nitrogen-containing functionalities, a key step in the synthesis of α-amino acids or their derivatives. wikipedia.org The bulky 2-ethylhexyl moiety could influence reaction kinetics or provide desirable solubility in nonpolar media.

Furthermore, α-halo metal carbenes have been explored as C1 synthons in carbon atom insertion reactions, highlighting a more advanced potential application for compounds like this compound in skeletal editing. nih.gov

Reagent in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, and α-halo esters are pivotal reagents in this endeavor. organicchemistrytutor.com this compound is expected to participate in several classical and modern C-C bond-forming transformations.

One of the most prominent examples is the Reformatsky reaction , which condenses aldehydes or ketones with an α-halo ester using metallic zinc to produce β-hydroxy-esters. wikipedia.orgbyjus.com In this reaction, zinc inserts into the carbon-iodine bond of this compound to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is sufficiently nucleophilic to add to a carbonyl electrophile but is generally less reactive than Grignard or organolithium reagents, which prevents undesired side reactions like addition to the ester group. wikipedia.orglibretexts.org The reaction is a powerful tool for constructing complex molecules, including natural products. psiberg.comnumberanalytics.com

Illustrative Reformatsky Reaction:

The reaction's scope is broad, and besides aldehydes and ketones, Reformatsky reagents can react with electrophiles such as esters, imines (the Blaise reaction), and nitriles. wikipedia.orgthermofisher.com

This compound is an excellent electrophile for the alkylation of enolates. chemistrysteps.comlumenlearning.com Enolates, generated from carbonyl compounds like ketones or esters by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), are potent carbon nucleophiles. organicchemistrytutor.comchemistrysteps.com They readily attack the α-carbon of this compound in a classic SN2 reaction, displacing the iodide and forming a new carbon-carbon bond. lumenlearning.comlibretexts.org

This alkylation is a fundamental method for building molecular complexity. libretexts.org The choice of base and reaction conditions is critical; strong bases like LDA are often required to ensure complete and irreversible formation of the enolate, preventing side reactions. organicchemistrytutor.comchemistrysteps.com The reaction works best with primary halides like this compound, as secondary and tertiary halides tend to undergo elimination. chemistrysteps.comlumenlearning.com

Interactive Data Table: Representative Enolate Alkylation with α-Halo Esters

| Nucleophile (Enolate Source) | Electrophile | Base | Solvent | Typical Product |

| Cyclohexanone | This compound | LDA | THF | 2-(2-Ethylhexyloxycarbonylmethyl)cyclohexanone |

| Ethyl Acetate (B1210297) | This compound | LDA | THF | Ethyl 3-(2-ethylhexyloxycarbonyl)propanoate |

| Acetophenone | This compound | NaH | DMF | 1-Phenyl-3-(2-ethylhexyloxycarbonyl)propan-1-one |

| Diethyl Malonate | This compound | NaOEt | Ethanol (B145695) | Diethyl 2-(2-ethylhexyloxycarbonylmethyl)malonate |

Note: This table is illustrative of the expected reactivity of this compound based on established enolate alkylation chemistry. Specific yields and conditions would require experimental validation.

Participation in Cascade and Multicomponent Reactions

Modern synthetic strategy increasingly favors cascade (or domino) and multicomponent reactions (MCRs) for their efficiency in rapidly building molecular complexity from simple precursors in a single operation. α-Halo esters and related compounds are valuable participants in such processes.

For instance, a nickel-catalyzed four-component cascade reaction has been reported where α-bromo esters react with allyl amides, arylboronic acids, and carbon monoxide to generate highly functionalized spirocyclobutyl γ-lactams, forming four new C-C bonds in one step. acs.org By analogy, this compound could potentially be employed in similar transition-metal-catalyzed MCRs, where its ester and halide functionalities are sequentially engaged.

Photochemical reactions also offer a platform for cascade processes. Research on I(III)/S(VI) reagents, which can be seen as stabilized ylides, shows they undergo formal [4+2] and [3+2] cycloadditions with unsaturated bonds under blue LED irradiation. nih.gov While distinct, this highlights the potential for α-halo carbonyl compounds to engage in complex, stepwise cyclizations under specific activation conditions.

Role in the Synthesis of Complex Molecular Architectures

The ability of α-halo esters to forge key carbon-carbon bonds makes them valuable in the total synthesis of complex molecules, including natural products and pharmaceuticals. psiberg.com The Reformatsky reaction, for which this compound is a potential substrate, has been famously applied in the synthesis of intricate natural products like Taxol and Bryostatin. numberanalytics.com

Similarly, the alkylation of enolates is a foundational strategy. For example, the diastereoselective addition of organometallic reagents to α-haloaldehydes has been a key step in natural product synthesis, demonstrating the utility of α-halo carbonyls in establishing stereocenters. rsc.org The principles extend to α-halo esters, where their incorporation into a synthetic route can create crucial linkages within a complex molecular framework. The 2-ethylhexyl group, while often just part of the ester, could be strategically chosen to influence the stereochemical outcome of a reaction or to facilitate purification of complex intermediates due to its lipophilicity.

Derivatization Strategies for Modified Alkyl Chains

The this compound molecule offers multiple sites for derivatization. The most common transformation involves the displacement of the iodide, which is an excellent leaving group. This allows for the introduction of a wide array of nucleophiles at the α-position.

Table: Potential Derivatizations via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Class |

| Amine | Ammonia (NH₃) | α-Amino Ester |

| Azide | Sodium Azide (NaN₃) | α-Azido Ester |

| Thiol | Sodium Thiophenoxide (NaSPh) | α-Thioether Ester |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Ester |

| Carboxylate | Sodium Acetate (NaOAc) | α-Acyloxy Ester |

Another classic reaction of α-halo esters is the Darzens reaction (or condensation). In this process, an α-halo ester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.org This reaction provides a direct route to epoxides, which are themselves versatile synthetic intermediates.

Advanced Analytical Characterization in Research Settings

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is fundamental to isolating 2-Ethylhexyl iodoacetate from reaction mixtures or impurities and for determining its concentration. Both gas and liquid chromatography offer robust methodologies for these purposes.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing semi-volatile compounds like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For quantitative analysis, a method would typically involve creating a calibration curve from standard solutions of known concentrations. nih.gov

A suitable GC-MS method for this compound would involve a non-polar or mid-polarity column to effectively separate the analyte from potential byproducts. The high volatility of related iodo-compounds and the thermal stability of esters make GC a viable analytical option. gcms.cz The mass spectrometer allows for the confirmation of the compound's identity by analyzing its fragmentation pattern. Methods developed for other halogenated compounds or high-boiling point esters can be adapted, often utilizing a temperature-programmed oven to ensure efficient separation and sharp peak shapes. shimadzu.com

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Rtx-200 or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injection Mode | Split (e.g., 30:1 ratio) |

| Injection Volume | 1.0 µL |

| Injector Temperature | 280 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| MS Interface Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Mode | Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification |

High-Performance Liquid Chromatography (HPLC) is an essential alternative, especially for less volatile impurities or when derivatization is not desired. Reversed-phase HPLC is the most common modality for a compound with the polarity of this compound. sielc.commdpi.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The separation mechanism involves the partitioning of the analyte between the stationary and mobile phases. A gradient elution, typically with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, allows for the separation of compounds with a wide range of polarities. mdpi.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the iodoacetate moiety contains a chromophore. mdpi.com For higher sensitivity and specificity, LC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization for Structural Elucidation

Spectroscopy provides the framework for determining the precise molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is arguably the most definitive technique for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the 2-ethylhexyl group and the iodoacetyl group. chemicalbook.comchemicalbook.com The methylene (B1212753) protons adjacent to the iodine (I-CH₂-C=O) would appear as a singlet significantly downfield due to the electronegativity of both the iodine atom and the carbonyl group. chemicalbook.com The protons of the ethylhexyl chain would show complex splitting patterns characteristic of this branched alkyl group. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. docbrown.info The carbonyl carbon (C=O) would appear far downfield (~170 ppm). The carbon atom bonded to iodine (C-I) would be found at a characteristic upfield position compared to other carbons bonded to more electronegative halogens, while the carbons of the ethylhexyl group would populate the aliphatic region of the spectrum. researchgate.netnih.gov

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| I-CH ₂-C=O | ~3.7 | Singlet (s) | 2H |

| O-CH ₂-CH | ~4.0 - 4.2 | Doublet (d) | 2H |

| O-CH₂-CH | ~1.6 - 1.7 | Multiplet (m) | 1H |

| Alkyl CH ₂ groups | ~1.2 - 1.5 | Multiplet (m) | 8H |

| Alkyl CH ₃ groups | ~0.8 - 1.0 | Multiplet (m) | 6H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| O-C H₂ | ~68 |

| O-CH₂-C H | ~38 |

| Alkyl C H₂ groups | ~23-30 |

| Alkyl C H₃ groups | ~11-14 |

| I-C H₂-C=O | ~-5 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are excellent for identifying the functional groups present in this compound. The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected around 1730-1750 cm⁻¹. researchgate.netnih.gov

Other key signals include the C-O stretching vibrations of the ester group between 1100-1300 cm⁻¹, and numerous C-H stretching and bending vibrations from the abundant alkyl chain in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. chemicalbook.comresearchgate.net A particularly diagnostic, though weaker, band would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. docbrown.info Raman spectroscopy can be a useful complementary technique, as the C-I bond often produces a strong Raman signal.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| C-H Bend (Alkyl) | 1370 - 1470 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Medium-Weak |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. ej-eng.orgsci-hub.se For this compound, the saturated alkyl chain of the ethylhexyl group does not absorb in the typical UV-Vis range (200-800 nm). The primary chromophores are the ester carbonyl group and the carbon-iodine bond.

The ester group exhibits a weak n→π* transition at approximately 210-220 nm. More significantly, alkyl iodides are known to have a broad absorption band corresponding to an n→σ* transition associated with the C-I bond. nist.gov For iodoacetic acid, this absorption maximum (λ_max) is observed around 260 nm. nih.gov Therefore, this compound is expected to have a characteristic UV absorption maximum in this region, making UV spectroscopy a useful tool for quantitative analysis via HPLC-UV detection.

Table 6: Expected UV-Visible Spectral Data for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) |

|---|---|---|

| n→σ | C-I | ~260 |

| n→π | C=O (Ester) | ~215 |

Mass Spectrometric Approaches for Identification and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the accurate determination of the elemental formula of this compound. With a molecular formula of C10H19IO2, the monoisotopic mass of EHIA is 298.0430 g/mol . epa.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the confident differentiation of EHIA from other compounds that may have the same nominal mass but a different elemental composition. The accurate mass measurement is a key filter in identifying the compound in complex matrices. nih.gov

The table below illustrates the theoretical exact mass of the primary ions of this compound that would be targeted in an HRMS analysis.

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |

| [M+H]+ | [C10H20IO2]+ | 299.0502 |

| [M+Na]+ | [C10H19INaO2]+ | 321.0322 |

| [M-H]- | [C10H18IO2]- | 297.0357 |

This table presents the predicted high-resolution mass-to-charge ratios for common adducts of this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), provides a "fingerprint" of the molecule's structure. For this compound, MS/MS experiments can confirm the identity of the compound and provide insights into its chemical bonds.

In a typical MS/MS experiment on the protonated molecule [M+H]+ of EHIA, characteristic fragmentation pathways would be expected. These include the cleavage of the ester bond and fragmentation of the 2-ethylhexyl chain. Drawing parallels from the fragmentation of similar esters and alkyl halides, key fragmentation pathways can be predicted. youtube.comlibretexts.org For instance, the loss of the 2-ethylhexyl group as an alkene (C8H16, mass 112.1252 Da) would result in a protonated iodoacetic acid fragment. Cleavage of the C-I bond would lead to the loss of an iodine radical.

The table below outlines the predicted major fragment ions for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 299.0502 ([M+H]+) | [CH2ICOOH+H]+ | C8H16 | 186.9458 |

| 299.0502 ([M+H]+) | [C8H17O]+ | C2H2IO | 129.1274 |

| 299.0502 ([M+H]+) | [C8H17]+ | C2H2IO2 | 113.1325 |

| 299.0502 ([M+H]+) | [M+H-I]+ | I | 172.1223 |

| 297.0357 ([M-H]-) | [I]- | C10H18O2 | 126.9045 |

| 297.0357 ([M-H]-) | [CH2ICOO]- | C8H16 | 184.9308 |

This interactive table details the expected fragmentation patterns of this compound based on established chemical principles.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

To analyze this compound in complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for detection. The analysis of haloacetic acids, the parent compounds of EHIA, by GC-MS often requires a derivatization step to increase their volatility. However, as an ester, EHIA may be amenable to direct GC-MS analysis. The use of a non-polar or medium-polarity column would likely be employed for its separation. The resulting mass spectrum would show the molecular ion peak (if stable enough under electron ionization) and a characteristic fragmentation pattern that can be used for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov For this compound, reverse-phase LC would be a common approach, where the compound is separated on a hydrophobic stationary phase (like C18) with a polar mobile phase. The separation would be based on the compound's hydrophobicity. Following separation, the analyte would be ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for the detection and quantification of iodoacetic acid and its derivatives in various matrices. nih.govnih.gov

The following table summarizes the key parameters for the analysis of this compound using hyphenated techniques.

| Technique | Typical Column/Stationary Phase | Mobile/Carrier Gas Phase | Ionization Method | Key Advantages |

| GC-MS | Non-polar (e.g., 5% phenyl methylpolysiloxane) | Inert gas (e.g., Helium, Hydrogen) | Electron Ionization (EI) | High resolution, established libraries, good for volatile compounds. |

| LC-MS | Reversed-phase (e.g., C18) | Acetonitrile/Methanol and water with additives | ESI, APCI | Suitable for non-volatile and thermally labile compounds, soft ionization. |

This interactive table compares the typical parameters for GC-MS and LC-MS analysis of this compound.

Computational Chemistry and Theoretical Studies of 2 Ethylhexyl Iodoacetate

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 2-Ethylhexyl iodoacetate are fundamental to its chemical and physical properties. Computational methods allow for a detailed examination of these features.

For instance, DFT calculations at the B3LYP/6-311+G** level of theory have been used to determine the optimized geometries of similar esters, revealing the existence of different conformers (e.g., s-cis and s-trans) that are close in energy. researchgate.net Applying this to this compound, we can anticipate multiple low-energy conformations arising from the flexibility of the 2-ethylhexyl group and rotation around the ester linkage. The calculations would likely show standard bond lengths for the C-C and C-H bonds in the alkyl chain and the acetate (B1210297) group. The C-I bond length would be a key parameter, influencing the molecule's reactivity as an alkylating agent.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The resulting data would provide a foundational understanding of the molecule's three-dimensional structure and the relative positions of its atoms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the iodine atom, given its high-energy lone pairs of electrons. The LUMO is likely to be the σ* anti-bonding orbital associated with the C-I bond. This arrangement is typical for iodoalkanes and is fundamental to their reactivity as electrophiles in nucleophilic substitution reactions.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). ossila.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netyoutube.com In organoiodine compounds, the physical state can also influence the HOMO-LUMO gap, with intermolecular interactions in the solid state potentially leading to a smaller gap compared to the gaseous state. stackexchange.com

A comparative analysis with other alkyl iodoacetates would likely show that the nature of the ester group has a modest effect on the HOMO-LUMO gap, with the primary determinant being the C-I bond.

Table 1: Hypothetical Frontier Orbital Properties of this compound

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating capability (nucleophilicity of iodine lone pairs). |

| LUMO Energy | Relatively Low | Indicates good electron-accepting capability (electrophilicity of the C-I bond). |

| HOMO-LUMO Gap | Relatively Small | Suggests higher reactivity, particularly in alkylation reactions. |

| HOMO Localization | Primarily on the Iodine Atom | The site of initial interaction with electrophiles. |

| LUMO Localization | Primarily on the σ* orbital of the C-I bond | The site of nucleophilic attack. |

This table is based on theoretical principles and data from analogous compounds, as direct computational results for this compound were not found in the search results.

Reaction Pathway Modeling and Transition State Calculations

Understanding the mechanisms and energetics of reactions involving this compound is crucial for predicting its chemical behavior. Computational modeling can elucidate these pathways in detail.

This compound is an alkylating agent, and its primary mode of reaction is expected to be through nucleophilic substitution, specifically an SN2 mechanism. libretexts.org In this concerted process, a nucleophile attacks the carbon atom bonded to the iodine, and the iodide ion acts as the leaving group. libretexts.orgnih.gov Iodoacetamide (B48618), a related compound, is known to alkylate the thiol group of cysteine residues in proteins via an SN2 reaction. wikipedia.orgcreative-proteomics.comebi.ac.uk

Computational studies of SN2 reactions involving iodoalkanes can provide valuable insights. rsc.orgsciforum.net These studies often involve locating the transition state structure and calculating the activation energy barrier. schrodinger.comnih.govgithub.io For the reaction of this compound with a nucleophile (e.g., a thiol), the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the iodine atom in apical positions. The steric hindrance from the bulky 2-ethylhexyl group would be expected to influence the reaction rate, potentially making it slower than the corresponding reaction with a less hindered iodoacetate. rsc.org

While alkylation via nucleophilic substitution is a primary pathway, the C-I bond in this compound is also susceptible to homolytic cleavage to form a carbon-centered radical and an iodine radical. The energetics of such radical reactions can be investigated computationally. The bond dissociation energy (BDE) of the C-I bond is a key parameter that can be calculated using DFT. A lower BDE indicates a greater propensity for radical formation.

Computational studies on the thermochemistry of organoiodine compounds can provide estimates for the C-I BDE in this compound. This information is critical for understanding potential side reactions, especially under conditions that favor radical processes, such as exposure to light or radical initiators.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The 2-ethylhexyl group imparts significant conformational flexibility to the molecule. Molecular dynamics (MD) simulations can be employed to explore the accessible conformations and the dynamic behavior of this compound in different environments. acs.orgnih.govaps.orgnih.gov

MD simulations of long-chain esters and related molecules have provided insights into their conformational preferences and interactions with their surroundings. acs.orgmdpi.com For this compound, an MD simulation would likely reveal a multitude of rapidly interconverting conformers in the solution phase. The simulations could also be used to study the molecule's partitioning between different phases (e.g., water and an organic solvent) and its interactions with biological macromolecules, such as proteins or membranes. mdpi.com Conformational analysis of other 2-ethylhexyl derivatives has been performed to understand their biological activity, highlighting the importance of molecular shape. nih.govnih.govacs.org

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For an electrophilic compound like this compound, QSAR models are valuable tools for predicting its potential to react with biological molecules, which is often the initial step in toxicological pathways like skin sensitization.

Although specific QSAR models developed exclusively for this compound are not prevalent in scientific literature, the principles of QSAR can be applied by examining studies on structurally analogous compounds, such as other aliphatic esters and alkyl halides. These studies provide a foundational understanding of the molecular properties, or "descriptors," that likely dictate the reactivity of this compound.

Core Principles of QSAR Modeling for Reactive Esters:

QSAR models for reactive chemicals are frequently based on the concept that their biological effect is a consequence of their capacity to form covalent bonds with proteins. A general QSAR equation can be represented as:

Reactivity = f(Molecular Descriptors)

In this equation, "Reactivity" can be a quantifiable measure of a biological endpoint, such as the concentration required to cause a defined level of skin sensitization. "Molecular Descriptors" are calculable properties of the molecule.

Key Molecular Descriptors:

For aliphatic haloesters like this compound, QSAR models often utilize descriptors related to:

Hydrophobicity: The logarithm of the octanol-water partition coefficient (log P) is a widely used descriptor that affects a substance's ability to permeate biological membranes, such as the skin, and reach its target.

Electrophilicity: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a quantum chemical descriptor that indicates the propensity of a molecule to accept electrons. A lower ELUMO value generally corresponds to higher electrophilicity and greater reactivity. nih.gov

Steric Properties: The size and shape of a molecule can impact the accessibility of its reactive site to attack by other molecules. Descriptors such as molecular weight or specific steric parameters can be employed to model these effects.

Structural Alerts: The presence of particular chemical substructures known to be associated with reactivity, for instance, the α-haloester functional group, can serve as a descriptor in QSAR models. nih.gov

Illustrative QSAR Models for Related Chemical Classes:

Research on the toxicity of various aliphatic compounds has effectively utilized QSAR models. For example, a two-parameter QSAR model was formulated to predict the toxicity of a diverse set of aliphatic compounds to the bacterium Vibrio fischeri, highlighting the significance of both hydrophobicity and electrophilicity. nih.gov The general mathematical form of such a model is:

Toxicity = c₁ * (log P) + c₂ * (E_LUMO) + constant

where c₁ and c₂ are coefficients determined through statistical regression analysis.

The interactive table below shows the type of data that would be relevant in a QSAR study of aliphatic esters, with hypothetical values for this compound based on the characteristics of similar compounds.

| Compound | log P | ELUMO (eV) | Predicted Reactivity |

| Methyl chloroacetate (B1199739) | 0.21 | -1.5 | High |

| Ethyl bromoacetate (B1195939) | 1.15 | -1.8 | High |

| This compound | 4.5 (estimated) | -2.2 (estimated) | Moderate-High |

| Butyl acetate | 1.79 | 0.5 | Low |

| Propyl propionate | 1.25 | 0.6 | Low |

Insights from Research on Analogous Compounds:

QSAR investigations into skin sensitization have demonstrated that for electrophilic substances, chemical reactivity is a principal factor in determining their sensitizing capacity. For instance, in the case of SNAr electrophiles, sensitization potency has been successfully correlated with Hammett substituent constants (σ), which quantify the electronic influence of substituent groups on a benzene (B151609) ring. acs.org Although this compound is an aliphatic compound, this principle of using electronic parameters to model reactivity is broadly applicable.

For the class of aliphatic esters, QSAR models have been constructed to forecast their aquatic toxicity. nih.govresearchgate.net These models frequently employ advanced statistical techniques like genetic algorithms in conjunction with multiple linear regression to identify the most pertinent descriptors from a vast array of calculated properties. nih.gov The success of these models further emphasizes the role of descriptors related to molecular size, shape, and electronic character in dictating the biological activity of esters.

The reactivity of this compound is primarily centered on the carbon-iodine bond. The carbon atom at this position is electrophilic, a consequence of the electron-withdrawing effects of the adjacent oxygen and iodine atoms, rendering it prone to nucleophilic attack. msu.eduopenochem.org The substantial 2-ethylhexyl portion of the molecule will have a notable impact on its hydrophobicity, which in turn will influence its partitioning into biological membranes. A comprehensive QSAR model for this compound would therefore need to integrate both its electronic reactivity and its lipophilicity.

The following table presents a hypothetical set of descriptors that could be incorporated into a QSAR model for this compound and related compounds to predict their potential for skin sensitization.

| Descriptor | Illustrative Value for this compound | Rationale |

| Molecular Weight | 298.19 g/mol | Affects diffusion and steric accessibility. |

| log P | 4.5 | Influences skin penetration and distribution. |

| ELUMO | -2.2 eV | A quantitative measure of electrophilic reactivity. |

| C-I Bond Length | ~2.14 Å | Relates to the stability of the iodide leaving group. |

| Steric Parameter | -1.98 (for 2-ethylhexyl group) | Accounts for the physical hindrance around the reactive center. |

By constructing QSAR models using these and other relevant descriptors for a series of α-haloesters, it is feasible to predict the reactivity of this compound and similar molecules. nih.gov This in silico approach offers a valuable means of assessing potential hazards without resorting to extensive animal testing and is of growing importance in the field of regulatory toxicology. unc.eduyoutube.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Ethylhexyl Iodoacetate Reactions

The development of sophisticated catalytic systems is paramount to unlocking the full synthetic potential of alkyl iodoacetates like the 2-ethylhexyl ester. Research has increasingly focused on moving beyond stoichiometric reactions to catalytic, and often asymmetric, transformations.

A prominent area of development is the catalytic enantioselective Reformatsky reaction . This reaction, which forms crucial carbon-carbon bonds to produce β-hydroxy esters, has traditionally relied on stoichiometric amounts of zinc. Modern catalytic systems, however, utilize a variety of metals to achieve high yields and enantioselectivity with compounds like ethyl iodoacetate. For instance, a chiral [MnCl(salen)] complex has been used as a catalyst with dimethylzinc (B1204448) as the zinc source for the reaction with ketones. ua.es More recent advancements include copper-catalyzed systems, where a simple catalyst like copper(I) iodide (CuI) in the presence of manganese powder can efficiently promote the reaction between ethyl iodoacetate and various carbonyl compounds, including ketones and aldehydes, under mild conditions. organic-chemistry.org Furthermore, highly practical and enantioselective methods have been developed using readily available chiral prolinol ligands with dimethylzinc, affording β-hydroxy esters in excellent yields (up to 98%) and high enantiomeric excess (up to 95% ee). nih.gov These catalytic approaches are directly applicable to this compound, paving the way for the asymmetric synthesis of complex, chiral molecules.

Beyond the Reformatsky reaction, copper-catalyzed cross-coupling reactions represent a burgeoning field for alkyl iodides. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds. A notable example is the copper-catalyzed carbonylative cross-coupling of alkyl iodides with amines, which provides a general route to amides using a simple CuCl catalyst. nih.gov This process is significant as it works with a broad range of primary, secondary, and tertiary alkyl iodides. nih.gov Another innovative strategy involves an aryl radical-enabled, copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides with alkynes. nih.gov This reaction proceeds through a radical pathway, demonstrating the versatility of copper catalysis in activating the C-I bond for previously challenging transformations. nih.gov

The following table summarizes key findings in the development of catalytic systems for reactions involving ethyl iodoacetate, with the results being conceptually transferable to this compound.

Table 1: Examples of Catalytic Systems for Reactions with Ethyl Iodoacetate

| Catalytic System | Reaction Type | Substrates | Key Features | Yield / Enantioselectivity | Reference(s) |

|---|---|---|---|---|---|

| [MnCl(salen)] / Me₂Zn | Enantioselective Reformatsky | Ketones | First catalytic enantioselective example; homogeneous conditions. | 30-78% yield | ua.es |

| CuI / Mn powder | Reformatsky | Aldehydes & Ketones | Uses inexpensive, readily available materials under mild conditions. | 86-96% yield | organic-chemistry.org |

| Prolinol ligand / Me₂Zn | Enantioselective Reformatsky | Aldehydes & Ketones | Highly practical; tolerates a wide range of functional groups. | up to 98% yield / 95% ee | nih.gov |

| CuCl / PMDTA | Carbonylative Cross-Coupling | Amines | First base-metal catalyzed carbonylative amidation of alkyl iodides. | Good to excellent yields | nih.gov |

| Cu Catalyst / Arenediazonium Salt | Sonogashira-Type Cross-Coupling | Alkynes | Aryl radical-enabled activation of the alkyl iodide. | High functional group tolerance | nih.gov |

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic procedures for this compound to automated and flow chemistry platforms is a critical step toward enhancing efficiency, safety, and scalability. These modern platforms offer precise control over reaction parameters, reduce waste, and enable high-throughput screening and library generation. thermofisher.comsigmaaldrich.com

Automated synthesis platforms , such as those offered by Chemspeed or the Synple platform, utilize robotic systems for volumetric and gravimetric dispensing, parallel reaction execution under controlled temperatures and pressures, and integrated work-up and purification steps. sigmaaldrich.comimperial.ac.ukchemspeed.com The synthesis of this compound and its subsequent derivatization are well-suited for this technology. For example, a library of derivatives could be generated by reacting this compound with a diverse set of carbonyl compounds in a catalytic Reformatsky reaction across a 24-well reaction block, with each reaction condition systematically varied to optimize yield and selectivity.

Flow chemistry offers complementary advantages, particularly for reactions that are highly exothermic, involve hazardous intermediates, or require precise residence time control. fu-berlin.de The modular nature of flow systems allows for the "telescoping" of multiple reaction steps into a continuous sequence without manual isolation of intermediates. fu-berlin.de A potential multi-step flow synthesis involving this compound could be envisioned as follows:

Module 1 (Esterification): 2-Ethylhexanol and iodoacetic acid are pumped through a heated reactor containing an immobilized acid catalyst to form this compound.

Module 2 (Reaction): The output stream is mixed with a solution of a carbonyl compound and a catalyst (e.g., for a Reformatsky or radical addition reaction) and passed through a second reactor coil at a specific temperature.

Module 3 (Work-up/Purification): The product stream is directed through an in-line liquid-liquid extractor or a scavenger resin column to remove byproducts and unreacted starting materials.

This integrated approach minimizes handling, improves safety, and allows for efficient, continuous production. fu-berlin.de The development of such processes is a key area of future research. researchgate.net

Table 2: Conceptual Integration of this compound Synthesis into a Modular Flow Platform

| Module | Process | Inputs | Conditions | Output |

|---|---|---|---|---|

| 1 | Esterification / Halogenation | 2-Ethylhexanol, Iodoacetic Acid (or precursor) | Immobilized Catalyst, Heated Reactor | Crude this compound stream |

| 2 | C-C Bond Formation | Output from Module 1, Carbonyl Compound, Catalyst (e.g., CuI/Mn) | Controlled Temperature Reactor Coil | Crude product stream |

| 3 | In-line Purification | Output from Module 2, Extraction Solvent or Scavenger Resin | Liquid-Liquid Extractor or Packed-Bed Column | Purified final product |

Exploration of New Reactivities and Transformational Capabilities

While the alkylating ability of this compound is its most apparent feature, research into its broader reactivity, particularly through radical-mediated pathways, is uncovering new and powerful synthetic transformations. This moves beyond the classical ionic reactivity seen in reactions like the Reformatsky reaction. thermofisher.com

Radical reactions offer a distinct approach to bond formation, often with complementary reactivity and functional group tolerance compared to ionic methods. Alkyl iodides are excellent precursors for generating carbon-centered radicals. Research using ethyl iodoacetate has demonstrated that these radicals can participate in a variety of transformations. For example, a diastereoselective radical cascade reaction between ethyl iodoacetate and 1-azido-2-allylbenzene derivatives has been developed to synthesize trans-2,3-disubstituted indolines. sigmaaldrich.com

Furthermore, radical allylation of α-halo carbonyl compounds has been achieved using allylgallium and allylindium reagents, initiated by triethylborane (B153662) and air. thieme-connect.de These reactions provide an alternative to traditional enolate chemistry for forming γ,δ-unsaturated esters. A particularly green and innovative approach is the use of electrochemistry to generate carbon-centered radicals from alkyl iodides, providing a clean alternative to toxic tin-based reagents. ucl.ac.uk This electrochemical "redox-relay" system can mediate intermolecular radical reactions under benign aqueous conditions with high efficiency. ucl.ac.uk The application of these radical-generating strategies to this compound would significantly expand its synthetic utility.

Table 3: Comparison of Ionic vs. Radical Transformational Capabilities of Alkyl Iodoacetates

| Reactivity Type | Key Reaction | Intermediate | Bond Formed | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Ionic | Reformatsky Reaction | Zinc Enolate | C-C (β-hydroxy ester) | Nucleophilic addition to carbonyls; can be made catalytic and enantioselective. | ua.esorganic-chemistry.orgthermofisher.com |

| Radical | Radical Cascade | Alkyl Radical | C-C (cyclization) | Forms complex cyclic structures; high diastereoselectivity. | sigmaaldrich.com |

| Radical | Radical Allylation | Alkyl Radical | C-C (γ,δ-unsaturated ester) | Tin-free allylation; mild initiation with Et₃B/air. | thieme-connect.de |

| Radical | Electrochemical Addition | Alkyl Radical | C-C | Green alternative to tin reagents; performed in aqueous media. | ucl.ac.uk |

Development of Highly Selective Chemical Probes and Tags based on Iodoacetate Reactivity

The iodoacetate functional group is a well-established reactive moiety for the covalent modification of proteins, making it a valuable component in the design of chemical probes and tags. frontiersin.org These tools are essential for identifying protein targets, profiling enzyme activity, and understanding biological pathways. The primary mechanism involves the alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine. wikipedia.orgwikipedia.org

While iodoacetamide (B48618) is often more reactive, iodoacetate provides a distinct chemical tool for S-carboxymethylation. frontiersin.orgwikipedia.org In the context of this compound, the iodoacetate portion serves as the "warhead" for covalent bond formation, while the 2-ethylhexyl chain acts as a modulating "tail." This large, lipophilic tail is not merely a passive component; it is critical for determining the probe's physicochemical properties and, consequently, its biological targeting.

The development of probes based on this compound would focus on leveraging its lipophilicity. This could be used to:

Target Membrane Proteins: The hydrophobic 2-ethylhexyl group would facilitate partitioning into cellular membranes, allowing for the selective labeling of cysteine residues on transmembrane or membrane-associated proteins.

Probe Hydrophobic Binding Pockets: Many enzymes and receptors possess hydrophobic active sites or allosteric pockets. A probe with a lipophilic tail could exhibit enhanced binding affinity and selectivity for such targets.

The principle of using large lipophilic groups to direct the activity of an iodo-based warhead has been demonstrated with the synthesis of N-squalenyliodoacetamide, which was designed to target the active site of squalene-hopene cyclase. nih.gov Similarly, this compound could be employed as a platform to build a new class of probes for studying proteins involved in lipid metabolism, membrane transport, or signaling pathways where hydrophobic interactions are key.

Table 4: Role of the Ester/Amide Group in Iodo-based Chemical Probes

| Compound | Reactive Group | Modulating Group | Key Property Conferred by Modulating Group | Potential Application | Reference(s) |

|---|---|---|---|---|---|

| Iodoacetic Acid | Iodoacetyl | Carboxylic Acid | Anionic, high water solubility. | General cysteine alkylation in aqueous buffers. | wikipedia.org |

| Iodoacetamide | Iodoacetyl | Amide | Neutral, more reactive than iodoacetate. | General proteomics, inhibitor of deubiquitinases. | wikipedia.org |

| N-dodecyliodoacetamide | Iodoacetyl | Dodecyl chain | Lipophilic | Targeting proteins with hydrophobic domains. | nih.gov |

| This compound | Iodoacetyl | 2-Ethylhexyl ester | Highly Lipophilic, Membrane-Partitioning | Probing membrane proteins, targeting hydrophobic binding pockets. | (Conceptual) |

Q & A

Basic Research Questions

Q. What are the optimal protocols for synthesizing and purifying 2-ethylhexyl iodoacetate in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-ethylhexanol and iodoacetic acid derivatives under anhydrous conditions. Purification via fractional distillation or preparative HPLC is recommended to achieve >95% purity. Sodium iodoacetate derivatives (e.g., sodium iodoacetate) require careful pH control (7.0–7.5) to avoid hydrolysis, as demonstrated in enzymatic inhibition studies .

Q. How does this compound inhibit glycolysis in cellular models, and what experimental controls are critical?

- Methodological Answer : Like sodium iodoacetate, this compound targets glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating its active-site cysteine residues. To validate specificity, use ATP-depletion assays or parallel experiments with non-glycolytic energy substrates (e.g., ketone bodies). Include controls with non-iodinated analogs (e.g., ethylhexyl acetate) to rule out solvent effects .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is effective for volatile derivatives. For non-volatile metabolites, LC-ESI-MS with ion-pairing reagents (e.g., ammonium formate) improves retention on C18 columns. Validate recovery rates using spiked samples and internal standards (e.g., deuterated iodoacetate analogs) .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity in neuronal vs. hepatic cell models be resolved?

- Methodological Answer : Discrepancies may arise from tissue-specific GAPDH isoforms or differential membrane permeability. Perform comparative proteomics (e.g., 2D-PAGE or Western blot) to quantify GAPDH expression levels. Use membrane-permeabilizing agents (e.g., saponin) to standardize intracellular delivery .

Q. What experimental designs mitigate off-target effects of this compound in enzyme inhibition studies?

- Methodological Answer : Pre-incubate the compound with excess thiol-containing reagents (e.g., dithiothreitol, DTT) to quench non-specific alkylation. Employ activity-based protein profiling (ABPP) with iodoacetamide-based probes to map off-target interactions. Validate results using CRISPR-edited cell lines lacking GAPDH .

Q. How does this compound influence protein thermostability in structural biology applications?

- Methodological Answer : Use differential scanning fluorimetry (DSF) to monitor melting temperature () shifts in target proteins pre- and post-treatment. Pair with X-ray crystallography to resolve alkylation sites. Note that iodoacetate derivatives can introduce artifacts in thermal shift assays due to covalent modification .

Data Interpretation and Contradictions

Q. Why do some studies report pro-inflammatory effects of iodoacetate derivatives in osteoarthritis models, while others show anti-inflammatory outcomes?

- Methodological Answer : Dose-dependent effects are critical. Low concentrations (≤1 mM) may inhibit glycolysis-linked ATP production, reducing NLRP3 inflammasome activation. Higher doses (>5 mM) can induce oxidative stress via glutathione depletion, exacerbating inflammation. Validate using ATP/ADP ratio assays and ROS scavengers (e.g., N-acetylcysteine) .

Q. How should researchers address variability in iodoacetate’s inhibition efficiency across different pH conditions?

- Methodological Answer : The compound’s reactivity depends on thiolate anion availability, which is pH-sensitive. Conduct pH-rate profiling (pH 6.0–8.5) with buffered systems (e.g., Tris-HCl or phosphate). Use stopped-flow kinetics to measure alkylation rates under physiological conditions .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.